3-Formyl-1-methyl-1H-indole-6-carbonitrile
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Overview
Description
3-Formyl-1-methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-Formyl-1-methyl-1H-indole-6-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under specific conditions. One common method includes the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Formyl-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Formyl-1-methyl-1H-indole-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This mechanism is crucial for its biological activities, including its anticancer and antiviral effects.
Comparison with Similar Compounds
3-Formyl-1-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
3-Formyl-1H-indole-5-carbonitrile: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-Methylindole-3-carboxaldehyde: Another indole derivative used in the synthesis of various compounds with different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-formyl-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6-7H,1H3 |
InChI Key |
TZMIGQODCZQSBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)C=O |
Origin of Product |
United States |
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